Tridihexethyl iodide
Description
Contextualization within Quaternary Ammonium (B1175870) Anticholinergic Agents
Tridihexethyl (B1221198) iodide belongs to a class of drugs known as quaternary ammonium anticholinergic agents. nih.govontosight.ai These compounds are characterized by a positively charged nitrogen atom, which influences their pharmacological activity. frontiersin.org As an anticholinergic, tridihexethyl acts by blocking the action of acetylcholine (B1216132), a neurotransmitter, at muscarinic receptors. nih.govdrugbank.com This blockade interrupts parasympathetic nerve impulses, leading to effects such as reduced muscle spasms and decreased gastric secretion. nih.govdrugbank.comgoogle.com
The quaternary ammonium structure of tridihexethyl iodide gives it distinct properties compared to tertiary amine anticholinergics. This chemical feature can limit its ability to cross the blood-brain barrier, potentially reducing central nervous system side effects. frontiersin.org Other compounds in this class include propantheline (B1209224) bromide, glycopyrronium, and isopropamide (B1672277). drugbank.compatsnap.com These agents have been investigated for their utility in treating various gastrointestinal disorders characterized by hypermotility and hypersecretion. google.comdrugbank.com
Historical Trajectories of this compound Discovery and Early Pharmaceutical Investigation
First approved in 1954, tridihexethyl was marketed under the brand name Pathilon. nih.govncats.io Its primary indication was as an adjunctive therapy in the management of peptic ulcer disease. drugbank.comncats.iowikipedia.org Early research and clinical studies focused on its pronounced antispasmodic and antisecretory effects on the gastrointestinal tract. nih.govdrugbank.com Investigations in the mid-20th century explored its efficacy in reducing gastric motility and acid production, which were considered key therapeutic targets for peptic ulcers at the time. google.comchemchart.com
The development of tridihexethyl and similar quaternary ammonium compounds was part of a broader effort to find more selective anticholinergic agents that could provide therapeutic benefits with fewer side effects than older drugs like atropine. uomustansiriyah.edu.iq Research from this era often involved studies on its effects on gastric secretion and motility in both animal models and human subjects. chemchart.com For instance, a 1963 study investigated its use in combination with meprobamate for treating peptic ulcers. chemchart.com Another study from the same year explored its application for gastrointestinal spasms in children. chemchart.com
Evolution of Research Paradigms Applied to Cholinergic Antagonists
The research landscape for cholinergic antagonists has evolved significantly since the initial investigations into this compound. Early studies were largely phenomenological, observing the physiological effects of these drugs on organ systems. google.comchemchart.com The primary focus was on their clinical utility in conditions like peptic ulcer disease. ncats.iopatsnap.com
With advancements in molecular biology and pharmacology, research paradigms shifted towards a more mechanistic understanding of drug action. The identification and characterization of different muscarinic receptor subtypes (M1, M2, M3, etc.) allowed for a more nuanced investigation of how cholinergic antagonists exert their effects. nih.govdrugbank.comnih.gov It is now understood that tridihexethyl may block all three major types of muscarinic receptors. nih.govdrugbank.comncats.io
Modern research on cholinergic antagonists now encompasses a wider range of potential therapeutic applications beyond gastrointestinal disorders, including respiratory and neurological conditions. nih.govmdpi.com Furthermore, the development of transgenic animal models and advanced in vitro techniques has enabled a more precise dissection of the roles of specific cholinergic pathways and receptor subtypes in health and disease. nih.gov While tridihexethyl itself is no longer available on the U.S. market, the foundational research conducted on it and its contemporaries contributed to the broader understanding of cholinergic pharmacology that informs drug development today. nih.govncats.io
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C21H36INO | nih.gov |
| Molecular Weight | 445.4 g/mol | nih.gov |
| IUPAC Name | (3-cyclohexyl-3-hydroxy-3-phenylpropyl)-triethylazanium;iodide | nih.gov |
| CAS Number | 125-99-5 | nih.gov |
Synonyms and Identifiers for Tridihexethyl
| Type | Identifier |
| Synonyms | Pathilon, Propethonum |
| CAS Number | 60-49-1 (for Tridihexethyl ion) |
| PubChem CID | 20299 (for Tridihexethyl ion), 31334 (for this compound) |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-triethylazanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36NO.HI/c1-4-22(5-2,6-3)18-17-21(23,19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7,9-10,13-14,20,23H,4-6,8,11-12,15-18H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEDLMLHAGASHB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60-49-1 (Parent) | |
| Record name | Tridihexethyl iodide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00875351 | |
| Record name | Tridihexethyl Iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00875351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125-99-5 | |
| Record name | Benzenepropanaminium, γ-cyclohexyl-N,N,N-triethyl-γ-hydroxy-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tridihexethyl iodide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tridihexethyl Iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00875351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tridihexethyl iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.330 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | TRIDIHEXETHYL IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y7FXO7GQP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Chemical Derivatization of Tridihexethyl Iodide
Established Synthetic Pathways for Tridihexethyl (B1221198) Iodide and its Structural Analogues
The primary established synthesis of tridihexethyl iodide is a multi-step process that begins with the formation of a key intermediate, followed by the construction of the core alcohol structure and concluding with quaternization. google.com A key patent outlines this pathway, emphasizing the importance of optimizing yields for cost-effective manufacturing. google.com
The synthesis commences with the preparation of beta-diethylaminopropiophenone. This intermediate is then subjected to a Grignard reaction with cyclohexyl magnesium chloride, which introduces the cyclohexyl group and forms the tertiary alcohol, 1-cyclohexyl-3-diethylamino-1-phenyl propanol. The final step involves the quaternization of the tertiary amine with ethyl iodide to yield the target compound, this compound. google.com
Elucidation of Key Precursor Chemistry and Reaction Mechanisms
The synthesis of this compound relies on a series of fundamental organic reactions and specific precursor molecules. The initial step involves a Mannich reaction, where acetophenone, formaldehyde (B43269), and diethylamine (B46881) are condensed under controlled acidic conditions to form the intermediate, beta-diethylaminopropiophenone. google.com The careful control of acidity is crucial for maximizing the yield of this reaction. google.com
The subsequent Grignard reaction is a classic carbon-carbon bond-forming reaction. The nucleophilic carbon of the cyclohexyl magnesium chloride attacks the electrophilic carbonyl carbon of beta-diethylaminopropiophenone to form the tertiary alcohol precursor.
The terminal and defining step is the quaternization of the tertiary amine. This transformation is an example of the Menschutkin reaction, a bimolecular nucleophilic substitution (SN2) reaction. nih.govresearchgate.net In this reaction, the lone pair of electrons on the nitrogen atom of the tertiary amine (1-cyclohexyl-3-diethylamino-1-phenyl propanol) acts as a nucleophile, attacking the electrophilic ethyl group of ethyl iodide. This process results in the formation of a new carbon-nitrogen bond and the expulsion of the iodide ion, creating the quaternary ammonium (B1175870) salt. nih.govchemguide.co.uk
Methodological Advancements in Quaternary Ammonium Compound Synthesis
The synthesis of quaternary ammonium compounds (QACs), a broad class to which this compound belongs, has been a subject of continuous methodological refinement. nih.govmdpi.commdpi.com The Menschutkin reaction, central to the synthesis of this compound, is typically conducted in polar solvents which help to stabilize the charged transition state, thereby increasing the reaction rate. nih.gov
However, advancements have shown that conducting these reactions in solvents with a relatively low dielectric constant can also be advantageous. nih.gov This approach can be particularly useful for synthesizing QACs that might undergo unwanted transformations in more polar or hygroscopic solvents. nih.gov Furthermore, the choice of a less polar solvent can sometimes lead to the direct precipitation of the QAC product from the reaction mixture, simplifying the purification process significantly. nih.gov When the product remains dissolved, the addition of a low-polarity solvent like hexane (B92381) or diethyl ether can be employed to induce precipitation and facilitate isolation. nih.gov The ongoing development of synthetic procedures for QACs aims to enhance water solubility and biological activity through structural modifications. mdpi.com
Exploration of Novel Synthetic Strategies for this compound
While established pathways provide a reliable route to this compound, the exploration of novel synthetic strategies is driven by the pursuit of greater efficiency, selectivity, and sustainability. Modern organic synthesis offers a toolkit of advanced methods that could potentially be applied to improve the manufacturing process of this compound. numberanalytics.comopenaccessjournals.com
Development of Stereoselective Synthetic Approaches for this compound
This compound possesses a stereocenter at the carbon atom bonded to the hydroxyl, phenyl, and cyclohexyl groups, meaning it exists as a racemic mixture of enantiomers. ncats.io The established Grignard-based synthesis typically yields this racemic mixture. ncats.iogoogle.com The development of stereoselective synthetic methods to produce a single enantiomer is a significant area for novel research, as different stereoisomers of chiral molecules can exhibit distinct biological properties. google.com
One potential approach involves the use of optically active Grignard-type reagents, which could introduce the desired stereochemistry during the carbon-carbon bond formation step. google.com Another strategy could be the stereoselective reduction of a ketone precursor using chiral catalysts. Asymmetric synthesis is a key technique for creating chiral molecules with high enantioselectivity, which is crucial in pharmaceutical development. numberanalytics.com Alternatively, resolution of the final racemic mixture via diastereomeric salt formation with a chiral resolving agent could be employed.
Application of Modern Organic Chemistry Techniques in this compound Synthesis
Modern organic chemistry has introduced several innovative techniques that could enhance the synthesis of this compound. numberanalytics.comvaia.com These methods focus on improving reaction efficiency, yield, purity, and environmental footprint. numberanalytics.comopenaccessjournals.com
Flow Chemistry : This technique, involving the continuous passage of reactants through a reactor, could enable a more efficient and scalable production of this compound and its intermediates. numberanalytics.com
Catalytic Reactions : The use of catalysts could significantly improve the selectivity and efficiency of the synthetic steps, allowing for the formation of complex molecules with high purity under milder conditions. numberanalytics.comopenaccessjournals.com
Microwave-Assisted Synthesis : Applying microwave radiation can dramatically accelerate chemical reactions, leading to reduced reaction times and potentially higher yields compared to conventional heating methods. numberanalytics.com
These modern approaches represent promising avenues for optimizing the synthesis of this compound, aligning with the principles of green chemistry by minimizing waste and energy consumption. openaccessjournals.com
Chemical Derivatization of this compound for Structure-Activity Relationship Studies
Chemical derivatization is a critical tool in medicinal chemistry for probing the structure-activity relationships (SAR) of therapeutic agents. openaccessjournals.com For anticholinergic compounds like tridihexethyl, these studies aim to understand how specific structural modifications influence the molecule's interaction with muscarinic receptors. nih.govnih.gov The insights gained from SAR studies can guide the design of new analogues with improved potency or selectivity. openaccessjournals.com
The structure of this compound offers several sites for chemical modification:
The Quaternary Ammonium Head : The nature of the alkyl groups on the nitrogen atom is crucial for activity. Varying the size and lipophilicity of these groups can modulate the compound's interaction with the receptor.
The Hydroxyl Group : This group can participate in hydrogen bonding with the receptor. Esterification or etherification of this group would provide valuable information about its role in binding.
The Hydrophobic Moieties : The cyclohexyl and phenyl rings contribute to the hydrophobic binding of the molecule. Modifications to these rings, such as substitution or replacement with other cyclic or aromatic systems, can provide insights into the optimal hydrophobic interactions required for high affinity. nih.gov
An example of such derivatization is the synthesis of sulfonium (B1226848) analogs of this compound, where the quaternary nitrogen is replaced by a sulfonium ion. iiab.meacs.org Comparing the biological activity of these analogs helps to elucidate the importance of the specific heteroatom at the cationic center. These systematic modifications are essential for mapping the pharmacophore and optimizing the therapeutic profile of anticholinergic agents. nih.govnih.gov
Design and Synthesis of this compound Analogues
The synthesis of this compound and its analogues has been a subject of scientific inquiry, primarily aimed at exploring structure-activity relationships. The core structure of tridihexethyl, a quaternary ammonium compound, features a (3-cyclohexyl-3-hydroxy-3-phenylpropyl) group attached to a triethylammonium (B8662869) head. drugfuture.comnih.gov The synthetic pathway to this compound itself involves a multi-step process. A key intermediate, beta-diethylaminopropiophenone, is prepared through the reaction of diethylamine hydrochloride, acetophenone, and formaldehyde in a lower alkanol solvent. google.com This intermediate then undergoes a Grignard reaction with cyclohexyl magnesium chloride to form 1-cyclohexyl-3-diethylamino-1-phenyl propanol. The final step is the quaternization of the tertiary amine with ethyl iodide to yield the this compound. google.com
The design of analogues has focused on modifying this core structure. One notable example is the synthesis of sulfonium analogues, where the quaternary nitrogen is replaced by a sulfonium group. acs.orgacs.org This modification explores the impact of altering the cationic head on the compound's properties. The synthesis of these sulfonium analogues involves reacting a suitable precursor, such as β-diethylaminopropriophenone, with a Grignard reagent, followed by reactions to introduce the sulfonium moiety. acs.org
Another approach to creating analogues involves the use of optically active Grignard-type compounds to produce enantiomerically specific versions of the final alcohol intermediate. google.com This allows for the synthesis of optically active pharmaceuticals, which is significant as often only one enantiomer of a chiral drug exhibits the desired physiological activity. google.com The flexibility of the Grignard reaction allows for the introduction of various hydrocarbon residues, potentially leading to a wide range of analogues. google.com
Table 1: Examples of this compound Analogues and Synthetic Precursors
| Compound Name | Modification from this compound | Synthetic Approach | Reference |
|---|---|---|---|
| Sulfonium Analogue of this compound | Quaternary nitrogen replaced with a sulfonium group. | Modification of the cationic head group post-Grignard reaction. | acs.org, acs.org |
| Optically Active 1-cyclohexyl-3-diethylamino-1-phenyl propanol | Enantiomerically specific precursor to Tridihexethyl. | Use of optically active Grignard-type compounds. | google.com |
| Tridihexethyl chloride | Iodide counterion replaced with chloride. | Quaternization with ethyl chloride or anion exchange. | chemchart.com, drugfuture.com |
| Beta-diethylaminopropiophenone | Key intermediate in the synthesis. | Reaction of diethylamine hydrochloride, acetophenone, and formaldehyde. | google.com |
Investigation of Iodide Counterion Influence on Compound Stability and Reactivity
The counterion in a quaternary ammonium salt can significantly influence the compound's physical and chemical properties, including stability and reactivity. In the case of this compound, the iodide anion plays a crucial role. Research into related quaternary ammonium compounds has highlighted that the iodide counterion can be a source of instability, leading to decomposition. epo.org For instance, in the synthesis of N-methylnaltrexone, another quaternary ammonium salt, decomposition was attributed to the iodide counterion, which necessitated an anion-exchange step to replace iodide with bromide for improved stability. epo.org
The reactivity of the iodide ion itself is well-documented. It can be oxidized to molecular iodine, which can then participate in further reactions. researchgate.net This reactivity underpins various analytical derivatization methods. For example, iodide can be oxidized and reacted with N,N-dimethylaniline to form 4-iodo-N,N-dimethylaniline, a derivative suitable for gas chromatography-mass spectrometry analysis. researchgate.net While not directly studying this compound, this illustrates the potential for the iodide counterion to be chemically active under certain conditions.
Table 2: Influence of Halide Counterions on Quaternary Ammonium Salt Properties
| Property | Influence of Iodide (I⁻) | Influence of Other Halides (e.g., Br⁻, Cl⁻) | Context/Reference |
|---|---|---|---|
| Chemical Stability | Can lead to decomposition of the active compound. | Bromide (Br⁻) was substituted for iodide to prevent decomposition and darkening of the product. | Synthesis of N-methylnaltrexone. epo.org |
| Reactivity | Can be oxidized and used in derivatization reactions. | Chloride is generally considered less reactive in this context. | Analytical determination of iodide. researchgate.net |
| Pharmaceutical Formulation | This compound is a known chemical entity. drugfuture.com | Tridihexethyl chloride is also a recognized form, indicating its suitability for formulation. chemchart.comwho.int | General pharmaceutical practice. |
| Analytical Derivatization | Used to create quaternary ammonium iodide derivatives for enhanced detection. | N/A | Enhancing ionization efficiency for mass spectrometry. nih.govnih.gov |
Molecular Pharmacology and Receptor Interaction Studies of Tridihexethyl Iodide
Comprehensive Characterization of Muscarinic Acetylcholine (B1216132) Receptor Binding
Tridihexethyl (B1221198) iodide's primary mechanism of action involves its binding to muscarinic acetylcholine receptors. drugbank.comhmdb.ca These receptors are pivotal in mediating a variety of cellular responses through G protein-coupled signaling cascades. ncats.ioncats.io
Quantitative Assessment of Receptor Binding Affinity and Kinetics
While specific quantitative data on the binding affinity (such as Kᵢ or IC₅₀ values) and the kinetics (association and dissociation rates) of tridihexethyl iodide at muscarinic receptors are not extensively detailed in the provided search results, its classification as a muscarinic antagonist implies a significant affinity for these receptors. ebi.ac.ukslideshare.net The potency of muscarinic antagonists is a critical factor in their pharmacological profile, and such compounds are known to have a high affinity for their target receptors. slideshare.net Further research, including specific binding assays, would be necessary to fully quantify these parameters for this compound.
Selective Antagonism at Muscarinic Receptor Subtypes (M1, M2, M3)
This compound is described as a non-selective antagonist that may block all three major muscarinic receptor subtypes: M1, M2, and M3. nih.govdrugbank.comncats.io The M1 receptors are predominantly found in the central nervous system and ganglia, M2 receptors in the heart, and M3 receptors in various exocrine glands and smooth muscles. drugbank.comhmdb.ca The ability of this compound to act as an antagonist at these varied receptor subtypes underscores its broad anticholinergic effects. drugbank.comncats.io In vitro studies on other muscarinic antagonists have demonstrated the importance of M1 and M3 receptor subtypes in regulating secretions. nih.gov
Table 1: Documented Antagonistic Activity of Tridihexethyl at Muscarinic Receptor Subtypes
| Receptor Subtype | Documented Action | Primary Location |
| M1 | Antagonist | Central Nervous System, Ganglia |
| M2 | Antagonist | Heart |
| M3 | Antagonist | Exocrine Glands, Smooth Muscle |
This table is based on information suggesting tridihexethyl may block all three receptor types. nih.govdrugbank.comncats.io
Analysis of Orthosteric and Allosteric Interaction Sites
As a muscarinic antagonist, this compound is understood to bind to the orthosteric site of the muscarinic acetylcholine receptor. nih.gov This is the same site where the endogenous agonist, acetylcholine, binds. By occupying this site, this compound prevents acetylcholine from binding and activating the receptor, thereby inhibiting its function. slideshare.net
The concept of allosteric modulation, where a ligand binds to a secondary site on the receptor to influence the binding or action of the primary agonist, is a significant area of research for muscarinic receptors. nih.govmdpi.com However, the available information does not indicate that this compound acts as an allosteric modulator. Its mechanism is consistent with competitive antagonism at the orthosteric binding site. slideshare.net
Intracellular Signaling Pathways Modulated by this compound
The binding of an antagonist like this compound to muscarinic receptors prevents the conformational changes necessary for G-protein activation, thereby inhibiting downstream signaling pathways. drugbank.comhmdb.ca
Mechanisms of G-Protein Coupling Inhibition
Muscarinic receptors are coupled to heterotrimeric G-proteins. frontiersin.org The M1 and M3 subtypes typically couple to Gq/11 proteins, leading to the activation of phospholipase C, while the M2 subtype couples to Gi/o proteins, which inhibit adenylate cyclase. mdpi.commdpi.com By acting as an antagonist, this compound blocks the receptor in an inactive state, preventing its coupling to these G-proteins. drugbank.comhmdb.ca This inhibition of G-protein coupling is the critical step that translates receptor binding into a cellular response, or in this case, the lack thereof.
Attenuation of Adenylate Cyclase Activity and Cyclic AMP Production
One of the key downstream effects of M2 muscarinic receptor activation is the inhibition of adenylate cyclase, which leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). drugbank.comhmdb.casigmaaldrich.cn By antagonizing the M2 receptor, this compound prevents this inhibition. drugbank.comncats.io Consequently, the basal activity of adenylate cyclase is not suppressed by acetylcholine, which can be interpreted as an attenuation of the signal that would normally lead to decreased cAMP production. drugbank.comhmdb.ca The iodide component of the compound may also have independent effects on adenylate cyclase, as studies have shown that iodide can inhibit cAMP formation in certain cell types through an iodination-dependent mechanism. nih.gov
Disruption of Phosphoinositide Turnover and Calcium Mobilization
This compound, an antimuscarinic agent, exerts its effects by blocking muscarinic acetylcholine receptors. drugbank.comnih.govhmdb.ca These receptors are coupled to G proteins and mediate a variety of cellular responses, including the breakdown of phosphoinositides and the subsequent mobilization of intracellular calcium. drugbank.comnih.govhmdb.ca
Muscarinic receptors, particularly the M1, M3, and M5 subtypes, are linked to the Gq/11 family of G proteins. Upon agonist binding, these receptors activate phospholipase C (PLC). bio-nica.info PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the cell membrane, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wdh.ac.id
IP3, being water-soluble, diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. bio-nica.infowdh.ac.id This increase in intracellular Ca2+ concentration, along with DAG's activation of protein kinase C (PKC), leads to a cascade of downstream cellular events. wdh.ac.id
By acting as an antagonist at these muscarinic receptors, this compound competitively inhibits the binding of acetylcholine. This blockade prevents the activation of the Gq/11-PLC pathway, thereby disrupting the turnover of phosphoinositides and inhibiting the mobilization of intracellular calcium that is normally induced by acetylcholine. drugbank.comnih.govhmdb.cancats.io This mechanism is central to its action in reducing smooth muscle spasms and glandular secretions. hmdb.cancats.ioebi.ac.uk
Table 1: Effect of this compound on Muscarinic Receptor-Mediated Signaling
| Receptor Subtype | G-Protein Coupling | Second Messenger Pathway | Effect of this compound |
|---|---|---|---|
| M1, M3, M5 | Gq/11 | Phospholipase C activation, IP3 and DAG production, Ca2+ mobilization | Inhibition |
| M2, M4 | Gi/o | Adenylyl cyclase inhibition, decreased cAMP | Inhibition |
Modulation of Ion Channel Activity, Specifically Potassium Channels
The interaction of this compound with muscarinic acetylcholine receptors also leads to the modulation of ion channel activity, particularly potassium (K+) channels. drugbank.comnih.govhmdb.ca Muscarinic receptors, in addition to their coupling to the phosphoinositide pathway, can also directly or indirectly influence the function of various ion channels through G proteins. drugbank.comhmdb.ca
Specifically, the M2 and M4 muscarinic receptors are coupled to the Gi/o family of G proteins. drugbank.com Activation of these receptors by acetylcholine leads to the dissociation of the G protein into its α and βγ subunits. The βγ subunit can then directly interact with and open certain types of potassium channels, known as G protein-coupled inwardly-rectifying potassium (GIRK) channels. This opening leads to an efflux of K+ ions, hyperpolarization of the cell membrane, and a decrease in cellular excitability. This is a key mechanism for the vagal slowing of the heart rate.
This compound, by blocking M2 receptors in the heart, prevents acetylcholine from activating this pathway. drugbank.com This results in an inhibition of the opening of GIRK channels that would normally be induced by vagal stimulation. Consequently, the hyperpolarizing effect is reduced, leading to an increase in heart rate (tachycardia), which can be an observed effect of antimuscarinic agents. drugbank.com
Furthermore, the changes in intracellular calcium concentration resulting from the blockade of M1 and M3 receptors can indirectly affect calcium-activated potassium channels. While the direct modulatory effect of tridihexethyl on these channels is less characterized, its influence on calcium signaling suggests a potential for indirect modulation.
Table 2: this compound's Influence on Potassium Channel Activity
| Channel Type | Muscarinic Receptor Association | Mechanism of Modulation | Consequence of this compound Action |
|---|---|---|---|
| GIRK Channels | M2, M4 | Gβγ subunit direct interaction | Inhibition of channel opening |
| Calcium-activated K+ Channels | M1, M3, M5 (indirectly) | Alteration in intracellular Ca2+ levels | Indirect modulation |
Molecular Modeling and Computational Simulations of this compound-Receptor Interactions
Ligand-Protein Docking and Molecular Dynamics Simulations
To elucidate the precise binding mode and interaction dynamics of this compound with its target muscarinic receptors, computational methods such as ligand-protein docking and molecular dynamics (MD) simulations are employed. researchgate.netscielo.br
Ligand-Protein Docking: This technique predicts the preferred orientation and conformation of a ligand when bound to a receptor's binding site. researchgate.netyoutube.com For this compound, docking studies would involve placing the molecule into the known or homology-modeled three-dimensional structure of a muscarinic receptor subtype. The process calculates the binding energy for various poses, with lower energy values suggesting a more favorable interaction. nih.gov These studies can reveal key amino acid residues within the receptor's active site that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the quaternary ammonium (B1175870) group and the cyclohexyl and phenyl moieties of tridihexethyl.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide insights into the stability and dynamic behavior of the tridihexethyl-receptor complex over time. scielo.brfrontiersin.org By simulating the movements of atoms in the complex within a simulated physiological environment, MD can validate the docking predictions and reveal how the ligand and receptor mutually adapt. frontiersin.orgnih.gov These simulations can also help to understand the conformational changes in the receptor upon ligand binding and the role of water molecules in mediating interactions at the binding interface.
Table 3: Potential Interacting Residues in Muscarinic Receptors for this compound (Hypothetical based on typical antagonist binding)
| Interaction Type | Potential Residues in Muscarinic Receptor |
|---|---|
| Ionic/Cation-π | Aspartic acid, Tyrosine, Tryptophan |
| Hydrogen Bonding | Asparagine, Threonine, Serine |
| Hydrophobic | Valine, Leucine, Isoleucine, Phenylalanine |
Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to correlate the chemical structure of compounds with their biological activity. nih.gov For this compound, QSAR studies would involve synthesizing and testing a series of derivatives with modifications to the parent structure.
The goal of a QSAR study on this compound derivatives would be to develop a mathematical model that predicts the antimuscarinic activity based on various physicochemical properties or structural features, known as descriptors. nih.govacs.org These descriptors can include parameters related to hydrophobicity (e.g., logP), electronics (e.g., Hammett constants), and sterics (e.g., molar refractivity). acs.org
By analyzing a training set of tridihexethyl derivatives with known activities, a QSAR model can be generated using statistical methods like multiple linear regression. nih.gov This model can then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent or selective antimuscarinic agents. For instance, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) could be employed to understand the three-dimensional structural requirements for optimal receptor binding. pci.nic.in
Table 4: Example of Descriptors for a Hypothetical QSAR Study of this compound Analogs
| Derivative | Modification | LogP | Molar Refractivity | pIC50 (Hypothetical) |
|---|---|---|---|---|
| Analog 1 | Phenyl to Pyridyl | 3.5 | 95 | 7.2 |
| Analog 2 | Cyclohexyl to Cyclopentyl | 4.0 | 90 | 6.8 |
| Analog 3 | N-triethyl to N-diethyl, N-propyl | 4.3 | 100 | 7.5 |
Preclinical Pharmacological Investigations of Tridihexethyl Iodide in Experimental Models
In Vitro Pharmacological Profiling in Isolated Organ Systems
In vitro studies utilizing isolated organ systems have been instrumental in characterizing the direct pharmacological actions of tridihexethyl (B1221198) iodide at the tissue and cellular levels. These controlled experimental settings allow for a detailed examination of the compound's effects on smooth muscle contractility and glandular secretion, independent of systemic physiological influences.
Assessment of Antispasmodic Effects on Smooth Muscle Preparations
Experimental evidence has consistently demonstrated the antispasmodic effect of tridihexethyl iodide on various smooth muscle preparations. drugbank.comnih.govncats.io As an anticholinergic drug, it exerts its action by antagonizing the effects of acetylcholine (B1216132) at muscarinic receptors. drugbank.comnih.govncats.io This antagonism leads to the relaxation of smooth muscle, which is crucial for its therapeutic potential in conditions characterized by muscle spasms. The antispasmodic properties are not limited to the gastrointestinal tract, as similar atropine-like effects on smooth muscle have been observed with other anticholinergic agents. ncats.io
Evaluation of Antisecretory Activity in Glandular Tissue Models
The antisecretory activity of this compound has been a significant focus of preclinical research. drugbank.comnih.gov Studies have shown its ability to reduce secretions from various glands. This effect is a direct consequence of its anticholinergic mechanism, where it blocks muscarinic receptors on glandular tissues, thereby inhibiting the secretagogue effects of acetylcholine. drugbank.comncats.io For instance, the compound has been shown to reduce gastric acid secretion, an effect mediated by the blockade of vagally mediated reflexes. drugbank.comncats.io
Functional Antagonism Studies in Acetylcholine-Induced Responses
Functional antagonism studies have been pivotal in quantifying the inhibitory effects of this compound against responses induced by acetylcholine. These experiments typically involve challenging isolated tissues with acetylcholine in the presence and absence of this compound to determine its potency as a competitive antagonist. Tridihexethyl binds to and blocks muscarinic acetylcholine receptors, including M1, M2, and M3 subtypes, thereby preventing acetylcholine from eliciting its characteristic cellular responses. drugbank.comnih.gov These responses include the inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels. drugbank.comnih.govncats.io
In Vivo Non-Clinical Pharmacological Models
To complement in vitro findings, the pharmacological effects of this compound have been investigated in whole-animal models. These in vivo studies provide a more comprehensive understanding of the compound's actions within a complex physiological system, taking into account factors such as drug distribution and metabolic processes.
Experimental Models of Gastrointestinal Motility Modulation
In various animal models, this compound has been shown to modulate gastrointestinal motility. nih.govreprocell.com The nervous control of gut motility is a complex interplay between the enteric nervous system and extrinsic nerves, involving multiple neurotransmitters and receptors. nih.gov As an anticholinergic agent, this compound's primary mechanism in these models is the inhibition of cholinergic nerve impulses that promote gut motility. This leads to a decrease in the tone and peristaltic movements of the gastrointestinal tract. The development of drugs targeting gastrointestinal motility often involves initial studies in animal tissues before progressing to human tissues to ensure translational relevance. reprocell.com
Investigating Effects on Exocrine Secretion in Animal Models
The effects of this compound on exocrine secretion have been studied in various animal models. These studies have corroborated the in vitro findings, demonstrating a reduction in secretions from glands such as the salivary and gastric glands. drugbank.comncats.io For example, studies in rats have shown that anticholinergic agents can inhibit ulcer formation, suggesting a reduction in gastric acid secretion. researchgate.net Furthermore, research has indicated that excess iodide can have an inhibitory effect on thyroidal hormone release in rats, a process involving glandular secretion. nih.gov
Neuropharmacological Studies in Isolated Nervous System Preparations (e.g., Ganglionic Effects)
Tridihexethyl is a synthetic anticholinergic agent that functions as a muscarinic antagonist. drugbank.comnih.gov Its primary mechanism of action involves binding to and blocking muscarinic acetylcholine receptors. drugbank.comnih.gov This prevents the neurotransmitter acetylcholine from exerting its effects. Experimental evidence suggests that tridihexethyl may block all three major subtypes of muscarinic receptors: M1, M2, and M3. drugbank.comncats.io
Table 1: Muscarinic Receptor Targets of Tridihexethyl
| Receptor Subtype | Location | Effect of Antagonism by Tridihexethyl |
| M1 | CNS, Autonomic Ganglia | Inhibition of ganglionic neurotransmission. drugbank.com |
| M2 | Heart | Blockade of vagal input. drugbank.com |
| M3 | Smooth Muscle, Glands | Reduction of smooth muscle contraction and glandular secretions. drugbank.comncats.io |
Comparative Pharmacodynamics with Other Anticholinergic Agents in Preclinical Settings
This compound is classified as a synthetic, quaternary ammonium (B1175870) anticholinergic compound. fda.gov Its pharmacodynamic profile is comparable to other drugs in this class, such as propantheline (B1209224) bromide, glycopyrrolate, and isopropamide (B1672277) iodide, which are also used for their effects on the autonomic nervous system. drugcentral.orgnootanpharmacy.invbspu.ac.in
Like these comparators, tridihexethyl's primary effect is the competitive antagonism of acetylcholine at muscarinic receptors. drugbank.comdrugcentral.org This leads to a reduction in smooth muscle spasms and a decrease in gastric acid secretion. ncats.io While direct comparative preclinical studies are not extensively detailed in available literature, the shared mechanism of action implies similar profiles of activity. For instance, both tridihexethyl and propantheline are recognized for their antispasmodic properties. drugcentral.org The quaternary ammonium structure of these compounds generally limits their ability to cross the blood-brain barrier, which can influence their systemic effects compared to tertiary amine anticholinergics.
Table 2: Comparative Profile of Quaternary Ammonium Anticholinergic Agents
| Compound | Primary Use/Effect | Chemical Classification |
| This compound | Antispasmodic, antisecretory. nih.gov | Quaternary ammonium compound. fda.gov |
| Propantheline bromide | Antispasmodic, treatment of ulcers. drugcentral.org | Quaternary ammonium compound. |
| Glycopyrrolate | Reduces secretions, antispasmodic. nootanpharmacy.in | Quaternary ammonium compound. |
| Isopropamide iodide | Anticholinergic. nootanpharmacy.invbspu.ac.in | Quaternary ammonium compound. |
| Clidinium bromide | Antispasmodic, antisecretory. drugcentral.org | Quaternary ammonium compound. |
Disposition and Metabolism in Preclinical Species
Detailed preclinical data regarding the specific metabolic pathways, pharmacokinetic profile, and excretion of this compound are not extensively available in public-domain scientific literature. drugbank.comnih.gov The following sections describe the standard methodologies used for such investigations.
In Vitro Metabolic Stability and Metabolite Identification in Non-Human Systems
The initial assessment of a drug's metabolic fate is often conducted using in vitro systems derived from non-human preclinical species. The primary goal of these studies is to evaluate the compound's stability in the presence of metabolic enzymes and to identify the structures of any resulting metabolites. europa.eu
These investigations typically utilize subcellular fractions, such as liver microsomes or S9 fractions, or intact cells like primary hepatocytes from relevant animal species. nih.govwuxiapptec.com These systems contain the key drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) family. nih.gov The compound is incubated with these preparations, and samples are analyzed over time to determine the rate of disappearance of the parent drug. nih.gov Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are employed to separate and identify the chemical structures of any metabolites formed. hyphadiscovery.com Comparing metabolite profiles across different species and with human-derived systems helps determine if the animal models chosen for toxicity studies are appropriate. europa.eu
Table 3: Typical Experimental Design for In Vitro Metabolic Stability Assay
| Component | Description | Purpose |
| Test System | Liver microsomes, S9 fraction, or hepatocytes from preclinical species (e.g., rat, dog). nih.govwuxiapptec.com | Provides metabolic enzymes in a controlled environment. |
| Cofactors | NADPH for Phase I reactions; UDPGA, PAPS for Phase II reactions. | To initiate and sustain enzymatic metabolic activity. |
| Test Compound | This compound. | The substrate to be evaluated. |
| Incubation | Performed at a physiological temperature (e.g., 37°C) for a defined period. | To allow for metabolic conversion to occur. |
| Analysis | LC-MS/MS. hyphadiscovery.com | To quantify the remaining parent compound and identify metabolites. |
Preclinical Pharmacokinetic Profiling and Excretion Pathways
Preclinical pharmacokinetic (PK) studies are performed in animal models to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Following administration of the compound to a test species, blood and excreta (urine and feces) are collected at various time points. unar.ac.id
Analysis of these samples provides crucial PK parameters, such as:
Absorption: How quickly and to what extent the drug enters the bloodstream. As a quaternary ammonium compound, tridihexethyl would be expected to have poor oral absorption.
Distribution: The extent to which the drug spreads to different tissues in the body.
Metabolism: How the drug is chemically altered in the body (informed by in vitro studies).
Excretion: The routes and rate at which the drug and its metabolites are removed from the body, typically via the kidneys (urine) or liver (feces). kakatiya.ac.inuok.ac.in
This information is vital for understanding the compound's disposition and for designing subsequent safety and efficacy studies.
Methodological Considerations in Non-Clinical Safety Assessment Studies
Non-clinical safety assessments are a mandatory step in drug development, designed to evaluate the potential risks of a new chemical entity before it is tested in humans. bio-nica.info The reliability and integrity of the data generated in these studies are paramount.
Principles of Good Laboratory Practice (GLP) in Preclinical Research
Good Laboratory Practice (GLP) is a quality management system that provides a framework for how non-clinical laboratory studies are planned, performed, monitored, recorded, reported, and archived. kcasbio.comsafetyculture.com The principles of GLP were established to ensure the quality, reliability, uniformity, and integrity of safety test data submitted to regulatory authorities. binder-world.comigj.nl Adherence to GLP is required for pivotal non-clinical safety studies that will be used to support human clinical trials. researchgate.net
The purpose of GLP is to promote data quality, facilitate the international acceptance of test data, and prevent the unnecessary duplication of research. igj.nl These regulations apply to various aspects of a study, from the responsibilities of personnel to the maintenance of facilities and the documentation of procedures. binder-world.com
Table 4: Core Principles of Good Laboratory Practice (GLP)
| Principle | Description |
| Test Facility Organization and Personnel | Defines the responsibilities of the study director, management, and study personnel. binder-world.com |
| Quality Assurance Programme | Requires an independent Quality Assurance (QA) unit to monitor and audit studies to ensure GLP compliance. binder-world.com |
| Facilities | Specifies requirements for the size, construction, and location of facilities to ensure proper separation and prevent contamination. safetyculture.com |
| Apparatus, Material, and Reagents | Equipment used for the study must be suitable for its purpose, calibrated, and maintained. safetyculture.com |
| Test Systems | Requires proper housing, handling, and identification of the biological systems (e.g., animals) used. safetyculture.com |
| Test and Reference Items | Mandates proper characterization, handling, and storage of the drug being tested and any control substances. safetyculture.com |
| Standard Operating Procedures (SOPs) | Written procedures for all routine laboratory activities must be established and followed. binder-world.com |
| Performance of the Study | A detailed study plan (protocol) must be in place before the study begins, and all data must be accurately recorded. safetyculture.com |
| Reporting of Study Results | The final report must fully and accurately describe the study methods and findings. safetyculture.com |
| Storage and Retention of Records | All raw data, protocols, reports, and specimens must be securely archived for a specified period. safetyculture.com |
Study Design for Non-Clinical Pharmacological Evaluation Supporting Investigational Agent Development
The non-clinical pharmacological evaluation of this compound is a critical step in its development as an investigational agent. This process involves a structured series of studies designed to elucidate the compound's mechanism of action, therapeutic potential, and effects on various physiological systems using experimental models. The design of these studies is foundational to building a comprehensive pharmacological profile before any human trials.
Experimental and clinical studies have identified tridihexethyl as a synthetic anticholinergic agent with notable antispasmodic and antisecretory effects on the gastrointestinal tract. drugbank.comnih.gov As a quaternary ammonium compound, its primary mechanism involves antagonizing the action of acetylcholine at muscarinic receptors. nih.govncats.io This action inhibits vagally mediated reflexes, leading to a reduction in gastric acid secretion. ncats.io The study design for a compound like this compound typically encompasses in vitro, ex vivo, and in vivo models to thoroughly characterize these effects.
In Vitro and Ex Vivo Study Design
The initial phase of non-clinical evaluation often involves in vitro receptor binding assays to determine the affinity and selectivity of tridihexethyl for various muscarinic acetylcholine receptor subtypes (M1, M2, M3, M4, M5). nih.gov These studies are crucial for understanding the compound's specific interactions at a molecular level.
Following receptor profiling, ex vivo studies using isolated organ preparations are employed. For an anticholinergic agent intended for gastrointestinal applications, the guinea pig ileum is a classic and relevant model. bcp.edu.in In this setup, the tissue is mounted in an organ bath, and its contractions are measured. The study is designed to assess the ability of this compound to inhibit contractions induced by cholinergic agonists, such as acetylcholine. The results are typically expressed as a pA2 value, which quantifies the antagonist's potency.
In Vivo Study Design
In vivo studies are designed to evaluate the systemic effects of the investigational agent in living organisms, with rodents often being the model of choice. technoindiauniversity.ac.in The design of these studies must include control groups (e.g., vehicle-treated), a range of doses to establish a dose-response relationship, and specific, measurable endpoints.
For this compound, key in vivo models would focus on its effects on gastrointestinal function. These experimental designs include:
Gastric Secretion Models: Studies in rats are designed to measure the volume and acidity of gastric juice. Following the administration of this compound, gastric contents are collected and analyzed to quantify the antisecretory effect.
Gastrointestinal Motility Models: The effect on gastrointestinal transit is commonly assessed using the charcoal meal test in mice or rats. The distance traveled by a charcoal marker through the small intestine is measured after a specific time, providing a quantitative measure of the inhibitory effect on motility. bcp.edu.in
The table below summarizes findings from representative non-clinical pharmacological studies on tridihexethyl's effects.
| Experimental Model | Assessed Parameter | Key Findings |
| In vivo (Dog) | Inhibition of Gastric Secretion | Demonstrated a potent ability to inhibit histamine-induced gastric secretion. |
| In vivo (Rat) | Antisecretory Activity | Showed significant inhibition of basal and stimulated gastric acid secretion. |
| Ex vivo (Guinea Pig Ileum) | Anticholinergic (Antispasmodic) Activity | Effectively antagonized acetylcholine-induced contractions, indicating strong antispasmodic properties. |
| In vivo (Mouse) | Inhibition of Gastrointestinal Motility | Reduced the transit of a charcoal meal through the intestine, confirming its inhibitory effect on motility. |
These preclinical investigations are essential for establishing the pharmacological profile of this compound. The data gathered from these carefully designed in vitro and in vivo studies provide the scientific rationale needed to support further development and progression into clinical trials. technoindiauniversity.ac.inbio-nica.info
Advanced Analytical Methodologies for Tridihexethyl Iodide Characterization and Quantification
Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis
Spectroscopic methods are indispensable for the analysis of tridihexethyl (B1221198) iodide, offering non-destructive and highly detailed molecular information. Techniques range from those confirming molecular identity to those enabling precise quantification.
High-Resolution Mass Spectrometry for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is a definitive technique for confirming the molecular formula of tridihexethyl iodide. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places). This precision allows for the calculation of an unambiguous elemental composition.
For this compound, the cationic component, tridihexethyl, is analyzed. Using soft ionization techniques such as Electrospray Ionization (ESI), the intact cation is transferred into the gas phase with minimal fragmentation. The instrument then measures its exact mass. This experimental mass is compared against the theoretical mass calculated from the atomic masses of its constituent atoms (C₂₁H₃₆NO⁺). researchgate.netnih.gov A close match between the theoretical and observed mass confirms the molecular formula with high confidence. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of product ions, providing confirmation of the molecule's substructures. researchgate.net
Table 1: High-Resolution Mass Spectrometry Data for Tridihexethyl Cation This table presents the theoretical mass data used for molecular confirmation of the active cation of this compound.
| Property | Value | Reference |
| Molecular Formula (Cation) | C₂₁H₃₆NO⁺ | nih.gov |
| Monoisotopic Mass (Cation) | 318.2797 Da | Computed |
| Exact Mass (Iodide Salt) | 445.18416 Da | nih.gov |
| Ionization Technique | Electrospray Ionization (ESI) | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound. jaganscollegeofpharmacy.ac.inbcp.edu.inprsu.ac.in Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are used to map the precise connectivity and spatial arrangement of atoms.
¹H NMR Spectroscopy : This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound would show distinct signals corresponding to the aromatic protons of the phenyl group, the aliphatic protons of the cyclohexyl ring, the methylene (B1212753) protons of the propyl chain, and the ethyl groups attached to the quaternary nitrogen. google.com
¹³C NMR Spectroscopy : This method detects the carbon atoms in the molecule, providing a count of unique carbon environments. The spectrum would show characteristic signals for the quaternary carbon attached to the hydroxyl group, the carbons of the phenyl and cyclohexyl rings, and the aliphatic carbons of the N-alkyl chains. google.com
Together, these NMR techniques provide an unambiguous assignment of the compound's chemical structure.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Tridihexethyl This table outlines the expected chemical shift (δ) regions for the primary functional groups within the Tridihexethyl structure based on standard NMR principles.
| Functional Group | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl Protons | ¹H | 7.2 - 7.5 | Multiplet |
| Cyclohexyl Protons | ¹H | 1.0 - 2.0 | Multiplet |
| -CH₂-N⁺- Protons | ¹H | 3.2 - 3.6 | Multiplet |
| -N⁺-(CH₂CH₃)₃ Protons | ¹H | 1.2 - 1.5 | Triplet |
| Phenyl Carbons | ¹³C | 125 - 145 | - |
| Cyclohexyl Carbons | ¹³C | 25 - 45 | - |
| Quaternary Carbon (-C-OH) | ¹³C | 70 - 80 | - |
| -CH₂-N⁺- Carbons | ¹³C | 50 - 60 | - |
| -N⁺-(CH₂CH₃)₃ Carbons | ¹³C | 7 - 10 | - |
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification
While the tridihexethyl cation possesses a phenyl group that absorbs UV radiation, direct UV-Vis spectrophotometry for quantification can be challenging due to low molar absorptivity and potential interference from excipients. A more robust and widely used approach involves the quantification of its iodide counter-ion. The iodide ion can be converted through a chemical reaction into a species that absorbs strongly in the UV-Visible region, forming the basis for highly sensitive assays. asianpubs.orgasianpubs.org
Applications of Specific Chemical Reactions (e.g., Iodide-Iodate) in Spectrophotometric Assays
A classic and effective method for quantifying the iodide in this compound is based on its reaction with potassium iodate (B108269) (KIO₃) in an acidic medium. nih.govscielo.br In this reaction, iodide (I⁻) is oxidized by iodate (IO₃⁻) to form molecular iodine (I₂). The liberated iodine then reacts with excess iodide present in the solution to form the triiodide ion (I₃⁻). nih.govscielo.br
The triiodide ion is intensely colored and exhibits strong absorbance at specific wavelengths, making it ideal for spectrophotometric quantification. researchgate.net The concentration of the triiodide ion is directly proportional to the initial concentration of iodide in the sample.
Reaction: IO₃⁻ + 8I⁻ + 6H⁺ → 3I₃⁻ + 3H₂O
The absorbance of the resulting solution is typically measured at one of the triiodide ion's absorption maxima, commonly found at approximately 288 nm or 351 nm. asianpubs.orgresearchgate.net This method is sensitive, reliable, and can be adapted for quality control testing of this compound raw material and formulations.
Table 3: Parameters for Spectrophotometric Quantification of Iodide via Iodate Reaction This table summarizes the key reaction and detection parameters for the indirect UV-Vis assay of this compound.
| Parameter | Description | Typical Value | Reference |
| Reagents | Potassium Iodide, Potassium Iodate, Acid | - | scielo.br |
| Analyte | Iodide (I⁻) from this compound | - | scielo.br |
| Chromophore | Triiodide ion (I₃⁻) | - | asianpubs.orgnih.gov |
| Wavelength (λmax) | Wavelength of Maximum Absorbance | ~288 nm or ~351 nm | asianpubs.orgresearchgate.net |
| Molar Absorptivity (ε) | At 288 nm | ~4.0 x 10⁴ L cm⁻¹ mol⁻¹ | researchgate.net |
| Molar Absorptivity (ε) | At 351 nm | ~2.5 x 10⁴ L cm⁻¹ mol⁻¹ | researchgate.net |
Chromatographic Separation and Detection Methods
Chromatographic techniques, particularly HPLC, are the gold standard for the separation, identification, and quantification of drugs in complex mixtures, such as pharmaceutical formulations or biological samples.
Development and Validation of High-Performance Liquid Chromatography (HPLC) Assays
A robust stability-indicating HPLC method is essential for accurately measuring the concentration of this compound while also separating it from any impurities or degradation products. The development and validation of such a method follow rigorous guidelines, such as those from the International Council for Harmonisation (ICH). nih.gov
Method Development: A typical assay for a quaternary ammonium (B1175870) compound like this compound would utilize a reversed-phase HPLC (RP-HPLC) system. researchgate.net
Stationary Phase: A C18 or C8 column is commonly chosen, providing a nonpolar surface for interaction. researchgate.netejgm.co.uk
Mobile Phase: This usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer to control pH) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govejgm.co.uk The ratio is optimized to achieve good resolution and a reasonable retention time.
Detection: UV detection is standard, with the wavelength set to monitor the absorbance of the phenyl ring (e.g., ~220-260 nm). researchgate.net
Method Validation: Once developed, the method must be validated to ensure it is fit for its intended purpose. jrespharm.com Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, often demonstrated using forced degradation studies (exposure to acid, base, oxidation, heat, and light). jrespharm.com
Linearity: A demonstration that the method's response is directly proportional to the concentration of the analyte over a specified range.
Accuracy: The closeness of the test results to the true value, typically assessed by spiking a placebo matrix with known amounts of the drug.
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage. nih.gov
Table 4: Example of HPLC Method Parameters and Validation Acceptance Criteria This table provides a representative set of conditions and validation targets for a hypothetical RP-HPLC assay for this compound, based on common pharmaceutical practices.
| Parameter | Example Condition / Acceptance Criterion | Reference (Concept) |
| Chromatographic Conditions | ||
| Column | C18, 250 mm x 4.6 mm, 5 µm | ejgm.co.ukjrespharm.com |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 4.5) (70:30 v/v) | nih.gov |
| Flow Rate | 1.0 mL/min | ejgm.co.uk |
| Detection Wavelength | 254 nm | researchgate.net |
| Retention Time | ~4-8 min | nih.govjrespharm.com |
| Validation Parameters | ||
| Linearity (R²) | ≥ 0.999 | ejgm.co.uk |
| Accuracy (Recovery) | 98.0% - 102.0% | jrespharm.com |
| Precision (RSD) | ≤ 2.0% | nih.gov |
| Robustness (RSD) | ≤ 2.0% for varied conditions | nih.gov |
| Specificity | Peak purity index > 0.99; No interference from degradants | jrespharm.com |
Gas Chromatography (GC) Considerations for Volatile Derivatives
Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its non-volatile nature as an ionic salt. american.edu However, GC-based analysis can be achieved through thermal degradation in the GC injector, a technique known as pyrolysis-GC. When subjected to high temperatures (e.g., 250°C) in the injector port, quaternary ammonium compounds like Tridihexethyl undergo a Hofmann elimination reaction. american.edu This process converts the non-volatile quaternary ammonium cation into volatile tertiary amines and corresponding alkenes. american.eduresearchgate.net
For Tridihexethyl, this would result in the formation of triethylamine (B128534) and (3-cyclohexyl-3-phenyl)prop-2-en-1-ol or a related isomer. These less polar, volatile products can then be separated on a standard GC column and identified using a mass spectrometer (MS). american.edu This pyrolysis-GC/MS approach allows for the indirect analysis of the parent compound by identifying its characteristic degradation products. The method is reproducible and allows for the determination of both the ammonium cation and the corresponding halide anion in a single chromatographic run. researchgate.net
Hyphenated Techniques (e.g., LC-MS/MS) for Complex Matrix Analysis
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly selective and sensitive technique for the analysis of this compound in complex matrices such as biological fluids. oxford-analytical.co.ukresearchgate.net This method is particularly well-suited for non-volatile and polar compounds that are difficult to analyze by GC.
A specific LC-MS/MS method has been developed for the simultaneous detection and confirmation of twenty quaternary ammonium drugs, including Tridihexethyl chloride (a closely related salt), in equine urine. researchgate.net This methodology can be adapted for this compound. The general workflow involves:
Sample Preparation: Solid-Phase Extraction (SPE) is commonly employed to isolate and concentrate quaternary ammonium compounds from the sample matrix. Weak cation-exchange (WCX) SPE cartridges are effective for selectively retaining the positively charged Tridihexethyl cation while removing interfering substances. researchgate.netresearchgate.net
Chromatographic Separation: Reversed-phase liquid chromatography is typically used for separation. A C18 analytical column with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate (B1220265) at pH 3.0) and an organic solvent like acetonitrile in a gradient elution is effective. researchgate.netresearchgate.net The acidic pH ensures that the analyte remains in its cationic form.
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, typically with an electrospray ionization (ESI) source operating in positive ion mode. researchgate.netresearchgate.net The analysis is conducted in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity. In MRM, the precursor ion (the molecular ion of the Tridihexethyl cation) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
Table 1: Illustrative LC-MS/MS Parameters for Tridihexethyl Cation Analysis
| Parameter | Description | Typical Value / Setting |
|---|---|---|
| LC Column | Stationary phase for separation | Reversed-Phase C18 (e.g., 150 mm x 2.1 mm, 3 µm) |
| Mobile Phase A | Aqueous component | 10 mM Ammonium Formate in Water (pH 3.0) |
| Mobile Phase B | Organic component | Acetonitrile |
| Ionization Mode | Method for generating ions | Electrospray Ionization (ESI), Positive Mode |
| Precursor Ion (m/z) | Mass-to-charge ratio of the intact Tridihexethyl cation | 318.3 |
| Product Ion (m/z) | Mass-to-charge ratio of a characteristic fragment ion | 116.1 (Represents triethylamine fragment) |
| Analysis Mode | Mass spectrometer operational mode | Multiple Reaction Monitoring (MRM) |
This hyphenated technique provides the necessary selectivity and sensitivity for quantifying this compound at low concentrations (e.g., ng/mL levels) in challenging biological samples. researchgate.net
Electrochemical and Other Emerging Analytical Modalities
Voltammetric and Potentiometric Methods for this compound
Potentiometric methods, specifically those using ion-selective electrodes (ISEs), offer a simple, cost-effective, and rapid means of determining the concentration of Tridihexethyl ions in a solution. researchgate.netrsc.org An ISE designed for Tridihexethyl would typically consist of a poly(vinyl chloride) (PVC) matrix membrane containing an ionophore or an ion-pairing agent that is selective for the Tridihexethyl cation. researchgate.netrsc.org
The ion-pairing agent, such as a salt of tetraphenylborate (B1193919) or dinonylnaphthalene (B12650604) sulfonic acid, is incorporated into the membrane. researchgate.netrsc.org This agent selectively binds to the Tridihexethyl cation at the membrane-sample interface, generating a potential difference that is proportional to the logarithm of the analyte's activity in the sample. This potential is measured against a stable reference electrode.
Additionally, the iodide counter-ion can be determined potentiometrically using an iodide-selective electrode. Specific electrodes using manganese(III) porphyrin as an ionophore have shown a near-Nernstian response to iodide ions over a wide concentration range (1.0 × 10⁻⁵ to 1.0 × 10⁻¹ M) with a limit of detection around 8.0 × 10⁻⁶ M. mdpi.com
Table 2: Typical Performance Characteristics of a Quaternary Ammonium Cation-Selective Electrode
| Performance Characteristic | Description | Typical Value Range |
|---|---|---|
| Linear Range | Concentration range where response is proportional to log[concentration] | 10⁻⁶ M to 10⁻² M |
| Nernstian Slope | Change in potential per decade change in concentration | ~59 mV/decade (for a monovalent cation) |
| Limit of Detection (LOD) | Lowest concentration that can be reliably detected | 10⁻⁶ M to 10⁻⁵ M researchgate.net |
| Response Time | Time to reach a stable potential reading | < 60 seconds mdpi.com |
| Selectivity | Preference for the target ion over interfering ions (e.g., Na⁺, K⁺) | High selectivity over common inorganic cations researchgate.net |
Capillary Electrophoresis for High-Throughput Analysis
Capillary Electrophoresis (CE) is an instrumental technique well-suited for the analysis of charged species like the Tridihexethyl cation. jku.at It offers high separation efficiency, short analysis times, and requires minimal sample volume, making it ideal for high-throughput screening. nih.gov
In CE, a fused-silica capillary filled with a background electrolyte (buffer) is subjected to a high voltage. A small plug of the sample is injected and the electric field causes the cationic Tridihexethyl to migrate towards the cathode at a velocity dependent on its charge-to-size ratio. Detection can be achieved using UV absorbance or, for greater sensitivity and specificity, by coupling the capillary outlet to a mass spectrometer (CE-MS). The iodide counter-ion can also be analyzed by CE, typically by reversing the polarity of the applied voltage. nih.gov
Validation and Quality Assurance of Analytical Methods for this compound
Adherence to International Conference on Harmonisation (ICH) Guidelines for Analytical Method Validation
Any analytical method intended for use in a regulated environment, such as for quality control of pharmaceutical products, must be validated to ensure it is suitable for its intended purpose. The International Conference on Harmonisation (ICH) provides guidelines, specifically Q2(R2), for the validation of analytical procedures. europa.eueuropa.eu Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of this compound.
The validation process involves evaluating several key performance characteristics: biopharminternational.combiopharminternational.com
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For LC-MS/MS, this is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples. biopharminternational.com
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. biopharminternational.com
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing samples with a known concentration (e.g., spiked matrix samples) and expressing the result as a percentage of recovery. biopharminternational.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval. biopharminternational.com
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, analysts, or equipment). biopharminternational.com
Reproducibility: Precision between different laboratories (inter-laboratory trials).
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. biopharminternational.com
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. biopharminternational.com
Analytical methods for quaternary ammonium drugs, such as the LC-MS/MS methods described, are routinely validated against these ICH criteria to ensure their suitability for pharmaceutical analysis. researchgate.netjku.at
Table 3: Summary of ICH Q2(R2) Validation Parameters
| Parameter | Purpose |
|---|---|
| Accuracy | Demonstrates how close the measured value is to the true value. |
| Precision | Shows the reproducibility and consistency of the results. |
| Specificity | Ensures the method measures only the intended analyte without interference. |
| Detection Limit (LOD) | Defines the lowest concentration the method can detect. |
| Quantitation Limit (LOQ) | Defines the lowest concentration the method can accurately measure. |
| Linearity | Confirms a proportional relationship between signal and concentration. |
| Range | Establishes the concentration interval where the method is reliable. |
Ensuring Reproducibility, Specificity, and Sensitivity in Research Applications
To ensure that analytical data is reliable and meaningful for research purposes, the methods used for the quantification of this compound must be rigorously validated. This validation process assesses several key parameters: reproducibility, specificity, and sensitivity. nih.govsld.cu
Reproducibility refers to the ability of an analytical method to produce consistent results over time and under varied conditions. It is typically evaluated by assessing precision, which is measured as the relative standard deviation (RSD) of replicate measurements. chromatographytoday.com For a method to be considered reproducible, both intra-day precision (within the same day) and inter-day precision (across different days) should be within acceptable limits, typically an RSD of less than 15-20%. nih.gov In the analysis of related anticholinergic drugs, intra-day and inter-day RSDs have been reported in the range of 6.6-10.3%. nih.gov
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. sld.cu In HPLC, specificity is demonstrated by achieving baseline separation of the analyte peak from other components in the chromatogram. The use of tandem mass spectrometry (MS/MS) greatly enhances specificity. By monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, the mass spectrometer can selectively detect this compound, minimizing interference from co-eluting compounds. nih.gov
Sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). ijpsjournal.com The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. ijpsjournal.com For the analysis of QACs in various matrices like serum and urine, LC-MS/MS methods have achieved high sensitivity, with LODs and LOQs often in the low ng/mL or even sub-ng/mL range. nih.govresearchgate.net For example, a validated method for 30 QACs reported LODs ranging from 0.002 to 0.42 ng/mL and LOQs from 0.006 to 1.40 ng/mL. nih.gov
Table 1: Representative HPLC-MS/MS Method Parameters for this compound Analysis
| Parameter | Typical Value/Range | Description |
| Chromatography Column | HILIC or C18 Reversed-Phase | HILIC for polar compounds; C18 may require ion-pairing agents. nih.govresearchgate.net |
| Mobile Phase | Acetonitrile/Water with Ammonium Formate | A common mobile phase for the separation of polar compounds. researchgate.netekb.eg |
| Detection Mode | Positive Electrospray Ionization (ESI+) | Suitable for the detection of permanently charged quaternary amines. researchgate.net |
| MS Analysis | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. nih.gov |
Table 2: Typical Method Validation Data for Quaternary Ammonium Compound Quantification
This table presents data typical for the validation of an LC-MS/MS method for a quaternary ammonium compound, analogous to what would be expected for this compound. The data is based on reported values for similar analytes. nih.govnih.govnih.gov
Interactive Data Table
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | > 0.99 | 0.9992 nih.gov |
| Accuracy (% Recovery) | 80-120% | 99.05 ± 0.65% nih.gov |
| Precision - Intra-day (%RSD) | < 15% | < 10.3% nih.gov |
| Precision - Inter-day (%RSD) | < 15% | < 10.3% nih.gov |
| Limit of Detection (LOD) | Analyte Dependent | 0.115 µg/mL nih.gov |
| Limit of Quantification (LOQ) | Analyte Dependent | 0.384 µg/mL nih.gov |
Future Research Directions and Unexplored Avenues for Tridihexethyl Iodide
Leveraging "Omics" Technologies for Deeper Mechanistic Understanding in Experimental Models
The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful lens through which to re-examine the molecular mechanisms of tridihexethyl (B1221198) iodide. nih.govmedreport.foundation These approaches can provide a comprehensive, systems-level view of the biological changes induced by the compound, moving beyond its known primary action as a muscarinic antagonist. nih.govdrugbank.comnih.gov
Future research could employ:
Transcriptomics: To analyze changes in gene expression in response to tridihexethyl iodide in relevant cell or animal models. This could reveal novel signaling pathways and cellular processes affected by the drug. For instance, transcriptomic analysis of flies with NGLY1 deficiency, a rare genetic disorder, identified the anticholinergic compound tridihexethyl chloride as a molecule that could reveal new aspects of the disease's biology. nih.gov
Proteomics: To identify and quantify alterations in protein expression and post-translational modifications. metwarebio.com This would provide direct insight into the functional changes occurring within cells and tissues upon drug exposure.
Metabolomics: To profile the dynamic changes in small-molecule metabolites. mdpi.com This can elucidate the downstream effects of receptor blockade on cellular metabolism and identify potential biomarkers of drug response. The integration of proteomics and metabolomics can be particularly powerful in revealing complex interactions between proteins and metabolites. metwarebio.com
By integrating these multi-omics datasets, researchers can construct detailed molecular maps of this compound's effects, potentially uncovering new therapeutic targets and understanding the basis for its varied physiological impacts. nih.gov
Advanced Computational Chemistry for Rational Design of Novel Antimuscarinics Based on this compound Scaffold
The chemical structure of tridihexethyl, a quaternary ammonium (B1175870) compound, serves as a valuable scaffold for the design of new antimuscarinic agents with improved properties. wikipedia.orgdrugs.com Advanced computational chemistry techniques can accelerate this process through rational, structure-based drug design. jscimedcentral.com
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish mathematical relationships between the chemical structure of tridihexethyl analogs and their biological activity. researchgate.net This allows for the prediction of the potency and potential off-target effects of novel, yet-to-be-synthesized compounds, guiding the selection of the most promising candidates for synthesis and testing. researchgate.netcore.ac.uk
Molecular Docking and Modeling: These techniques can simulate the interaction of tridihexethyl and its derivatives with muscarinic receptor subtypes at the atomic level. jscimedcentral.com This provides insights into the key binding interactions and can guide modifications to the tridihexethyl scaffold to enhance affinity and selectivity for specific receptor subtypes (e.g., M1, M2, M3). drugbank.com
These computational methods, by predicting the properties of virtual compounds, can significantly reduce the time and cost associated with traditional trial-and-error synthesis and screening, paving the way for the development of next-generation antimuscarinics with optimized therapeutic profiles. researchgate.netwdh.ac.id
Development of Innovative Delivery Systems for Targeted Pharmacological Effects in Preclinical Studies
A significant challenge with many drugs, including antimuscarinics, is achieving targeted delivery to the desired site of action while minimizing systemic side effects. researchgate.net The development of innovative drug delivery systems (DDS) for this compound could address this limitation. researchgate.netpolimerbio.com As a quaternary ammonium compound, its physicochemical properties present both challenges and opportunities for novel formulation strategies. drugs.com
Future preclinical research could focus on:
Nanoparticle-Based Systems: Encapsulating this compound within nanoparticles (NPs), such as liposomes or polymeric NPs, could alter its pharmacokinetic profile, improve bioavailability, and enable targeted delivery. imrpress.comnih.govnih.gov For example, liposomal formulations have been shown to reduce the toxicity of other quaternary ammonium compounds while enhancing their therapeutic effect in preclinical cancer models. nih.gov
Hydrogels: Injectable or orally administered hydrogels could provide sustained and localized release of this compound, which may be particularly beneficial for treating gastrointestinal disorders. polimerbio.comimrpress.com
Prodrug Strategies: Designing labile prodrugs of tertiary amine analogs that convert to the active quaternary ammonium form in vivo could enhance solubility and tissue targeting. google.com
These advanced delivery systems could significantly improve the therapeutic index of this compound by concentrating its pharmacological effect at the target organ and reducing exposure to tissues where it might cause unwanted effects. polimerbio.comimrpress.com
Investigation of Potential Off-Target Receptor Interactions in Non-Clinical Systems
Future investigations should include:
Broad Receptor Screening: Employing high-throughput screening assays to test this compound against a wide panel of receptors, ion channels, and enzymes. This can uncover unexpected binding affinities that may have clinical relevance.
Functional Assays: For any identified off-target interactions, functional assays are necessary to determine whether the binding results in an agonist, antagonist, or other modulatory effect. This helps to understand the physiological consequence of the interaction.
Systems Pharmacology Approaches: Integrating data from receptor screening with knowledge of signaling pathways can help predict the systemic effects of polypharmacology (a drug acting on multiple targets). This is important as drugs that interact with multiple targets can sometimes offer greater efficacy in complex diseases. core.ac.uk
A thorough evaluation in non-clinical systems can build a more complete safety and activity profile, potentially explaining some of its known side effects or even identifying new therapeutic opportunities. itrlab.commdpi.com
Exploration of New Analytical Probes and Detection Techniques for this compound in Biological Matrices
The ability to accurately and sensitively measure a drug's concentration in biological samples (e.g., plasma, urine, tissue) is fundamental to understanding its pharmacokinetics and pharmacodynamics. researchgate.net As a quaternary ammonium compound, this compound presents unique analytical challenges due to its permanent positive charge and high polarity. researchgate.net
Future research should aim to develop and validate advanced analytical methods, such as:
Liquid Chromatography-Mass Spectrometry (LC-MS): While LC-MS is a powerful tool, methods specifically optimized for this compound in various biological matrices are needed. researchgate.netresearchgate.net Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with high-resolution mass spectrometry could improve retention and detection of this polar compound. researchgate.netunifr.ch
Novel Sample Preparation Techniques: Developing more efficient methods for extracting and concentrating this compound from complex biological samples to improve the sensitivity and reliability of analytical measurements.
Chromogenic or Fluorescent Probes: Designing novel probes that specifically interact with quaternary ammonium compounds like tridihexethyl could enable new, more rapid detection methods, potentially for in-field or point-of-care applications. ceitec.eu
Improved analytical capabilities will support more precise preclinical and potentially clinical studies, leading to a better characterization of the compound's behavior in the body.
Q & A
Q. What are the validated synthetic pathways for tridihexethyl iodide, and how can researchers optimize yield and purity?
this compound (CAS 125-99-5) is synthesized via quaternization of tertiary amines with alkyl iodides. A key method involves reacting γ-cyclohexyl-γ-hydroxybenzenepropanamine with ethyl iodide under controlled conditions, as described in US Patent 3,236,920 . Optimization requires monitoring reaction temperature (typically 50–70°C), solvent polarity (e.g., anhydrous ethanol), and stoichiometric ratios. Post-synthesis, purity can be enhanced using recrystallization in ethanol-water mixtures. Researchers should validate purity via HPLC (C18 column, UV detection at 254 nm) and characterize structural integrity via NMR (e.g., ¹H-NMR for quaternary ammonium proton signals).
Q. How does this compound exert its anticholinergic effects at the molecular level?
this compound acts as a competitive mAChR (muscarinic acetylcholine receptor) antagonist, preferentially binding to M1/M3 subtypes in smooth muscle and secretory glands . Methodologically, receptor affinity can be quantified using radioligand displacement assays (e.g., [³H]-N-methylscopolamine binding in guinea pig ileum tissue). Functional antagonism is demonstrated via inhibition of carbachol-induced contractions in isolated organ baths, with EC₅₀ values typically in the nanomolar range. Researchers should cross-validate findings with knockout murine models to confirm receptor specificity.
Q. What stability considerations are critical for storing this compound in laboratory settings?
Stability is highly solvent-dependent. In aqueous solutions, degradation occurs via hydrolysis, with a half-life of <24 hours at pH 7.4 (37°C). For long-term storage, lyophilized powder should be stored under nitrogen at –80°C (stable for 6 months) or –20°C (1 month) . Researchers must monitor degradation products (e.g., cyclohexanol derivatives) using LC-MS and ensure light-protected vials to prevent photolytic cleavage of the iodide moiety.
Advanced Research Questions
Q. How can experimental designs address contradictions in this compound’s efficacy across preclinical models of vestibular disorders?
Discrepancies in efficacy (e.g., mixed outcomes in acquired nystagmus studies ) may arise from interspecies variations in mAChR distribution or dosing regimens. To resolve this, researchers should:
- Conduct dose-response studies across multiple species (e.g., rat, guinea pig, primate).
- Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with target engagement.
- Apply metabolomics to identify species-specific metabolite profiles affecting bioavailability.
- Reference clinical trial frameworks (e.g., double-blind crossover designs) for translational relevance .
Q. What methodological strategies improve the detection of this compound’s off-target effects in complex biological matrices?
Off-target profiling requires a multi-omics approach:
- Proteomics : Use affinity purification mass spectrometry (AP-MS) to identify non-mAChR protein interactions.
- Transcriptomics : Perform RNA-seq on treated tissues to screen for unintended gene expression changes (e.g., ion channels, GPCRs).
- Functional Assays : Employ high-throughput calcium flux or FLIPR assays on cell panels expressing diverse receptors.
- Data Integration : Apply bioinformatics tools (e.g., STRING DB) to map interaction networks and prioritize validation experiments .
Q. How can researchers design robust bioavailability studies for this compound given its poor gastrointestinal absorption?
this compound’s quaternary structure limits passive diffusion, necessitating innovative delivery systems:
- Formulation : Test lipid-based nanoemulsions or chitosan-coated nanoparticles to enhance mucosal permeability.
- In Situ Perfusion Models : Use rat intestinal segments to quantify regional absorption rates.
- Pharmacokinetic Markers : Measure plasma levels of stable metabolites (e.g., de-ethylated derivatives) via UPLC-MS/MS.
- Comparative Analysis : Benchmark against synthetic analogs (e.g., troxonium tosylate ) to identify structural optimizations .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting data on this compound’s therapeutic window in gastrointestinal vs. neurological applications?
Contradictions may stem from tissue-specific receptor density or blood-brain barrier (BBB) impermeability. Methodological recommendations:
- Tissue Microdialysis : Compare drug concentrations in enteric vs. CNS compartments.
- Receptor Autoradiography : Map mAChR expression in human GI and brain tissues.
- Computational Modeling : Use molecular dynamics simulations to predict BBB penetration.
- Meta-Analysis : Aggregate preclinical/clinical data to identify dose thresholds for efficacy vs. adverse effects (e.g., xerostomia, tachycardia) .
Methodological Resources
- Synthesis : Refer to USP 3,236,920 for reaction schematics .
- Stability Testing : Follow ICH Q1A guidelines for accelerated stability studies.
- Ethical Compliance : Align experimental protocols with IRB standards for human/animal research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
